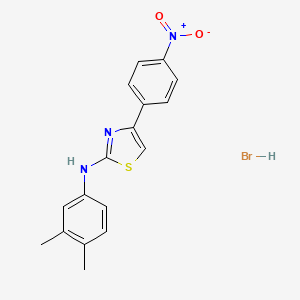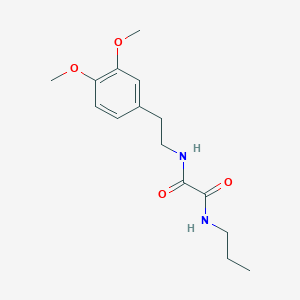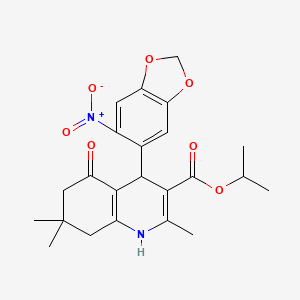
N-(3,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiazole ring, substituted with both dimethylphenyl and nitrophenyl groups, and is often studied for its chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions such as temperature and pressure, and purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, inhibiting or modulating their activity. The thiazole ring and the aromatic substituents play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,4-dimethylphenyl)-4-(4-aminophenyl)-1,3-thiazol-2-amine
- N-(3,4-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
- N-(3,4-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-(3,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to the presence of both nitrophenyl and dimethylphenyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and potential biological activities, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S.BrH/c1-11-3-6-14(9-12(11)2)18-17-19-16(10-23-17)13-4-7-15(8-5-13)20(21)22;/h3-10H,1-2H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYUUKVGHUCNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
METHANONE](/img/structure/B5043202.png)
![3-[[Amino-(diaminomethylideneamino)methylidene]amino]benzoic acid;hydrochloride](/img/structure/B5043207.png)

![1-[4-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5043221.png)

![3-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B5043237.png)
![3-[2-[3-(1-methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-benzimidazol-2-one](/img/structure/B5043246.png)
![N-[2-(dimethylamino)ethyl]-4-fluorobenzamide;hydrochloride](/img/structure/B5043253.png)

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5043265.png)
![2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B5043274.png)
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5043284.png)


